Argipressin, ser-ala-

Description

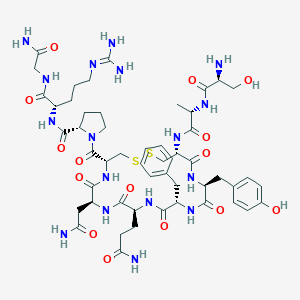

Structure

2D Structure

Properties

CAS No. |

115699-80-4 |

|---|---|

Molecular Formula |

C52H75N17O15S2 |

Molecular Weight |

1242.4 g/mol |

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C52H75N17O15S2/c1-26(61-43(76)30(53)23-70)42(75)67-36-24-85-86-25-37(51(84)69-18-6-10-38(69)50(83)63-31(9-5-17-59-52(57)58)44(77)60-22-41(56)74)68-48(81)35(21-40(55)73)66-45(78)32(15-16-39(54)72)62-46(79)33(19-27-7-3-2-4-8-27)64-47(80)34(65-49(36)82)20-28-11-13-29(71)14-12-28/h2-4,7-8,11-14,26,30-38,70-71H,5-6,9-10,15-25,53H2,1H3,(H2,54,72)(H2,55,73)(H2,56,74)(H,60,77)(H,61,76)(H,62,79)(H,63,83)(H,64,80)(H,65,82)(H,66,78)(H,67,75)(H,68,81)(H4,57,58,59)/t26-,30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |

InChI Key |

ORJCJGOLDFBQMQ-GGELCMKGSA-N |

SMILES |

CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CO)N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CO)N |

Canonical SMILES |

CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CO)N |

Other CAS No. |

115699-80-4 |

sequence |

SACYFQNCPRG |

Synonyms |

arginine vasopressin, Ser-Ala- argipressin, Ser-Ala- argipressin, seryl-alanine- Ser-Ala-argipressin Ser-Ala-AVP |

Origin of Product |

United States |

Biosynthesis and Post Translational Maturation of Argipressin and Its Analogs

Genomic Encoding and Transcriptional Regulation of Prepro-Argipressin

Argipressin (B549350) is encoded by the Arginine Vasopressin (AVP) gene, located on chromosome 20 in humans. This gene comprises three exons that code for a precursor protein known as prepro-Argipressin or prepro-vasopressin-neurophysin II-copeptin. The transcription of the AVP gene is a tightly regulated process, influenced by a variety of physiological stimuli and signaling molecules.

Key transcriptional regulators include cyclic AMP (cAMP) and glucocorticoids. The promoter region of the AVP gene contains cAMP response elements (CREs), which are binding sites for transcription factors like CREB (cAMP response element-binding protein). Increased intracellular cAMP levels, often triggered by cellular stress or other signaling cascades, can enhance AVP gene transcription. Conversely, glucocorticoids have been shown to inhibit AVP gene expression in certain neuronal populations, providing a negative feedback mechanism. The interplay between these signaling pathways allows for fine-tuned control of Argipressin production in response to the body's needs.

Endoplasmic Reticulum Processing of Prepro-Argipressin

Following transcription and translation, the nascent prepro-Argipressin polypeptide is directed to the endoplasmic reticulum (ER) for the initial stages of its maturation.

Signal Peptide Cleavage and Glycosylation

The prepro-Argipressin precursor contains an N-terminal signal peptide that guides its translocation into the ER lumen. Once inside the ER, this signal peptide is cleaved by a signal peptidase. Research has shown that mutations in the signal peptide can lead to inefficient cleavage, resulting in the accumulation of an unprocessed precursor and potentially contributing to certain disease states.

Subsequent to signal peptide removal, the resulting pro-Argipressin undergoes N-linked glycosylation. This modification, the addition of a carbohydrate moiety to an asparagine residue within the copeptin portion of the prohormone, is crucial for the proper folding and subsequent trafficking of the precursor protein.

Golgi Apparatus and Secretory Vesicle Maturation Pathways

After its initial processing in the ER, pro-Argipressin is transported to the Golgi apparatus and packaged into secretory vesicles. It is within these compartments that the final proteolytic cleavages occur, leading to the liberation of the mature Argipressin hormone.

Prohormone Convertase-Mediated Endoproteolysis at Basic Residue Sites

The conversion of pro-Argipressin to its constituent peptides is initiated by the action of prohormone convertases (PCs), a family of serine endoproteases. These enzymes recognize and cleave at specific pairs of basic amino acid residues (e.g., Lys-Arg or Arg-Arg) within the prohormone sequence. In the case of pro-Argipressin, PCs such as PC1/3 and PC2 are responsible for excising Argipressin, neurophysin II, and copeptin from the precursor.

Sequential Exoprotease Action (e.g., Carboxypeptidase E, Aminopeptidase B)

Following the endoproteolytic cleavage by prohormone convertases, the resulting peptide intermediates often have C-terminal basic residue extensions. These basic amino acids are subsequently removed by the action of exoproteases. Carboxypeptidase E (CPE), also known as carboxypeptidase H, is a key enzyme in this process, specifically cleaving C-terminal lysine (B10760008) and arginine residues.

Comprehensive Analysis of Post-Translational Modifications Influencing Argipressin Analog Bioactivity

The bioactivity of Argipressin is not solely determined by its primary amino acid sequence. Various post-translational modifications (PTMs), both natural and synthetic, can significantly influence the potency, receptor selectivity, and metabolic stability of Argipressin and its analogs.

One of the most critical PTMs for Argipressin is C-terminal amidation. The glycine (B1666218) residue immediately following the arginine at position 8 in the pro-Argipressin sequence serves as a substrate for peptidylglycine alpha-amidating monooxygenase (PAM). This enzyme converts the C-terminal glycine into an amide group, a modification that is essential for the biological activity of Argipressin.

Furthermore, synthetic modifications to the Argipressin molecule have led to the development of analogs with altered pharmacokinetic and pharmacodynamic profiles. These modifications can include amino acid substitutions, cyclization, and the attachment of various chemical moieties. For instance, changes in the amino acid at position 8 can alter the receptor binding affinity, while modifications to the N-terminus can enhance resistance to degradation by aminopeptidases.

Glycosylation, beyond its role in prohormone folding, can also be synthetically applied to Argipressin analogs to potentially improve their stability and solubility. The strategic application of these PTMs is a key area of research in the development of novel Argipressin-based therapeutics.

Table 1: Key Enzymes in Argipressin Biosynthesis

| Enzyme | Location | Function | Substrate |

|---|---|---|---|

| Signal Peptidase | Endoplasmic Reticulum | Cleavage of the N-terminal signal peptide | Prepro-Argipressin |

| Prohormone Convertases (PC1/3, PC2) | Golgi Apparatus, Secretory Vesicles | Endoproteolytic cleavage at basic residue sites | Pro-Argipressin |

| Carboxypeptidase E (CPE) | Secretory Vesicles | Removal of C-terminal basic residues | Argipressin precursors with C-terminal extensions |

| Peptidylglycine alpha-amidating monooxygenase (PAM) | Secretory Vesicles | C-terminal amidation | Argipressin-Gly |

Table 2: Influence of Selected Post-Translational Modifications on Argipressin Analog Bioactivity

| Modification | Example Analog | Effect on Bioactivity |

|---|---|---|

| C-terminal amidation | Native Argipressin | Essential for receptor binding and biological activity |

| Deamination of N-terminal cysteine | Desmopressin (B549326) | Increased antidiuretic activity and metabolic stability |

| Substitution at position 8 | Lysine Vasopressin (Lypressin) | Altered receptor selectivity (found in pigs) |

C-Terminal Amidation

One of the most critical post-translational modifications for the biological activity of Argipressin is the amidation of its C-terminus. More than half of all neural and endocrine peptides require this C-terminal α-amide structure to be functional. nih.govcreative-proteomics.com The process converts the C-terminal glycine residue of the prohormone into a primary amide. creative-biolabs.com

This conversion is a two-step enzymatic reaction that occurs within the neurosecretory granules:

Hydroxylation: The precursor peptide, which has a C-terminal glycine, is first acted upon by peptidylglycine α-hydroxylating monooxygenase (PHM). This enzyme hydroxylates the α-carbon of the C-terminal glycine, forming a peptidyl-α-hydroxyglycine intermediate. creative-biolabs.com

Lyase Reaction: A second enzyme, peptidyl-α-hydroxyglycine α-amidating lyase (PAL), then cleaves the intermediate, releasing the amidated peptide and glyoxylate. creative-biolabs.com

Both PHM and PAL enzyme activities are often contained within a single bifunctional protein known as peptidylglycine alpha-amidating monooxygenase (PAM). creative-proteomics.com For Argipressin, this final amidation step is essential; non-amidated forms of the hormone are biologically inactive.

| Step | Enzyme | Substrate | Product | Significance |

|---|---|---|---|---|

| 1 | Peptidylglycine α-hydroxylating monooxygenase (PHM) | Pro-hormone with C-terminal Glycine | Peptidyl-α-hydroxyglycine intermediate | Initial oxidation step |

| 2 | Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) | Peptidyl-α-hydroxyglycine intermediate | α-amidated peptide + Glyoxylate | Final cleavage to produce active hormone |

N-Terminal Pyroglutamate (B8496135) Formation

N-terminal pyroglutamate (pGlu) formation is a common post-translational modification in many peptides and proteins, involving the intramolecular cyclization of an N-terminal glutamine (Gln) or glutamic acid (Glu) residue. nih.govnih.gov This reaction can occur spontaneously under physiological conditions or be catalyzed by the enzyme glutaminyl cyclase. nih.gov The conversion from glutamine is generally much faster than from glutamate. nih.gov The process involves the loss of ammonia (B1221849) (from Gln) or water (from Glu), resulting in the formation of a five-membered lactam ring. nih.govnih.gov

Disulfide Bond Formation and Concomitant Cyclization

A defining structural feature of Argipressin is its cyclic structure, which is formed by a disulfide bond between the cysteine residues at position 1 and position 6. news-medical.net This intramolecular bond creates a 20-membered ring composed of the first six amino acids, with a three-amino-acid tail (Pro-Arg-Gly). nih.gov

This cyclization is a crucial post-translational event that occurs in the endoplasmic reticulum, where the oxidizing environment facilitates the formation of disulfide bonds. semanticscholar.org The process is generally catalyzed by protein disulfide isomerase enzymes. semanticscholar.org The presence of the acyclic tripeptide tail in the nonapeptide hormone precursor is believed to induce a conformation that favors the formation of this specific intramolecular disulfide bond over polymerization. oup.comnih.gov Studies have shown that the peptide chain length significantly influences the efficiency of correct disulfide bond formation, with nonapeptides yielding the desired monomeric, cyclized hormone. oup.comnih.gov This disulfide bridge is essential for stabilizing the three-dimensional structure of Argipressin, which is necessary for its recognition by and binding to its receptors. nih.gov Disruption of this bond results in a complete loss of biological activity.

Phosphorylation, Acetylation, and Sulfation Events

Further modifications can occur that modulate the activity and metabolism of Argipressin and its analogs.

Phosphorylation: There is no direct evidence to suggest that Argipressin itself undergoes phosphorylation as a post-translational modification. However, the signaling pathways activated by Argipressin binding to its receptors are heavily dependent on phosphorylation events. For example, when Argipressin binds to its V2 receptor in the kidney, it triggers a cascade that leads to the phosphorylation of the Aquaporin-2 water channel, a key step in its antidiuretic effect. mdpi.com Argipressin can also alter the phosphorylation state of other proteins, such as the presynaptic phosphoprotein B50/F1 in the hippocampus. oup.com

Acetylation: N-terminal acetylation has been identified as a naturally occurring post-translational modification of Argipressin. N(alpha)-acetyl-vasopressin has been isolated from the neurointermediate lobe of the rat pituitary gland. This modification, which involves the addition of an acetyl group to the N-terminal amino group, is believed to control the bioactivity of the hormone. Synthetic analogs, such as N-acetyl-[2-(O-methyl)tyrosine]arginine-vasopressin, have been developed and studied for their antagonist properties, suggesting that acetylation can significantly alter the pharmacological profile of the peptide.

Sulfation: Sulfation, particularly of tyrosine residues, is a widespread post-translational modification that can influence the biological activity of hormones by affecting receptor binding or plasma clearance. nih.gov The process is catalyzed by tyrosylprotein sulfotransferases in the Golgi apparatus. While sulfation is a critical modification for many hormones, there is currently no specific evidence in the reviewed literature indicating that Argipressin or its natural analogs are subject to sulfation.

Mechanisms of Regulated Secretion of Argipressin Analogs from Neurosecretory Granules

The secretion of Argipressin is a tightly regulated process known as stimulus-secretion coupling. Following synthesis and post-translational modification, mature Argipressin is packaged into large dense-core vesicles, also called neurosecretory granules, in the magnocellular neurons. wikipedia.org These granules are then transported down the axons from the hypothalamus to the nerve terminals in the posterior pituitary gland, where they are stored.

The release of Argipressin into the bloodstream is triggered by specific physiological stimuli, primarily an increase in plasma osmolality or a significant decrease in blood volume/pressure. nih.gov These stimuli lead to the depolarization of the magnocellular neuron cell membrane, which generates action potentials that propagate down the axon to the nerve terminals in the posterior pituitary.

The arrival of an action potential at the nerve terminal triggers the influx of extracellular calcium (Ca²⁺) through voltage-gated calcium channels. This rise in intracellular Ca²⁺ concentration is the critical signal that initiates the exocytosis of the neurosecretory granules. The granules fuse with the plasma membrane, releasing their contents—Argipressin, neurophysin II, and copeptin—into the perivascular space, from where they diffuse into the fenestrated capillaries of the posterior pituitary and enter the systemic circulation. nih.gov The frequency and pattern of the action potentials are crucial; high-frequency bursts are particularly effective at inducing hormone release, a phenomenon known as "frequency facilitation". nih.gov

| Stimulus | Cellular Event | Key Ion | Mechanism | Outcome |

|---|---|---|---|---|

| Increased Plasma Osmolality | Depolarization of magnocellular neurons | Ca²⁺ | Exocytosis of neurosecretory granules | Release of Argipressin into circulation |

| Decreased Blood Volume | Generation of action potentials | Ca²⁺ | Exocytosis of neurosecretory granules | Release of Argipressin into circulation |

Receptor Interaction Kinetics and Intracellular Signaling Mechanisms of Argipressin Analogs

Structure Activity Relationship Sar Studies for Argipressin, Ser Ala and Other Analogs

Systematic Peptide Modification Strategies for Elucidating Functional Determinants

The nonapeptide structure of Argipressin (B549350), with its cyclic core and C-terminal tail, offers multiple sites for chemical modification. Researchers have employed a variety of strategies to probe the functional significance of each amino acid residue and the peptide backbone itself.

Alanine (B10760859) scanning is a powerful technique where individual amino acid residues are systematically replaced by alanine to assess the contribution of their side chains to the peptide's biological activity. Alanine is chosen due to its neutral, non-bulky side chain, which minimizes steric and electronic perturbations while removing the specific functionality of the original residue.

Studies on Argipressin analogs, such as dDAVP (1-desamino-8-D-arginine vasopressin), have revealed the critical role of the N-terminal and cyclic portions of the molecule. Alanine substitution at positions 2 (Tyrosine), 3 (Phenylalanine), 4 (Glutamine), and 5 (Asparagine) has been shown to significantly reduce the antiproliferative activity of dDAVP on certain cancer cell lines, highlighting the importance of these residues in receptor binding and activation. In contrast, substitutions at positions 7 (Proline) and 8 (D-Arginine) had a less pronounced effect on this particular activity, indicating a greater tolerance for modification in the C-terminal tail for this specific biological function.

Table 1: Effect of Alanine Scanning on the Antiproliferative Activity of dDAVP Analogs

| Analog (Substitution) | Relative Antiproliferative Activity (%) |

| dDAVP (Parent Compound) | 100 |

| [Ala²]dDAVP | ~40-50 |

| [Ala³]dDAVP | ~40-50 |

| [Ala⁴]dDAVP | ~70 |

| [Ala⁵]dDAVP | ~40-50 |

| [Ala⁷]dDAVP | ~100 |

| [Ala⁸]dDAVP | ~100 |

Data synthesized from studies on human breast carcinoma cell lines.

The introduction of non-native amino acids, such as D-amino acids and N-methylated residues, has been a fruitful strategy in Argipressin analog design.

D-Amino Acid Substitution: The substitution of an L-amino acid with its D-enantiomer can have profound effects on the peptide's conformation and metabolic stability. A classic example is the replacement of L-Arginine at position 8 with D-Arginine, a key modification in the highly potent and V2-selective agonist, desmopressin (B549326) (dDAVP). This substitution dramatically reduces the pressor (V1a) activity while enhancing the antidiuretic (V2) activity. This highlights the differential conformational requirements of the V1a and V2 receptors, particularly in accommodating the C-terminal tail of the ligand.

N-Methylated Amino Acid Substitution: N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, restricts the conformational flexibility of the peptide and can enhance enzymatic stability. For instance, N-methylation at position 7 (Proline to Sarcosine or N-methyl-L-alanine) in AVP has been shown to produce specific antidiuretic agents with abolished vasopressor activity. These analogs retain high binding affinity for the V2 receptor but lose their affinity for the V1a receptor.

Truncation and deletion studies involve the systematic removal of amino acids from the N- or C-terminus of the peptide to identify the minimal sequence required for biological activity. Studies have shown that the C-terminal glycinamide (B1583983) is crucial for the agonist activity of Argipressin. Removal of this residue, or its replacement, often leads to a significant loss of potency or a switch to antagonistic activity. For example, a series of C-terminally truncated analogs of dDAVP were synthesized to develop shorter-acting V2 receptor agonists. These studies demonstrated that while the full-length peptide is required for maximal potency, certain truncated analogs can still retain significant biological activity.

The disulfide bridge between Cysteine residues at positions 1 and 6 is a defining feature of Argipressin, creating a cyclic hexapeptide core. Modifications to this cyclic structure can significantly impact receptor selectivity and potency. For instance, increasing the size of the cyclic ring can alter the conformational landscape of the peptide, leading to changes in receptor interaction.

Furthermore, backbone modifications, such as the introduction of non-peptide linkers or the use of retro-inverso peptides (where the sequence of amino acids is reversed and their chirality is inverted), have been explored to create more stable and selective analogs. While a total retro-inverso strategy for cyclic AVP mimetics did not yield active compounds, this approach has been more successful for linear V1a-selective antagonists.

Identification of Key Pharmacophore Elements and Ligand-Binding Domains

Through extensive SAR studies, a pharmacophore model for Argipressin has emerged. This model outlines the key chemical features and their spatial arrangement necessary for receptor binding and activation. Key pharmacophoric elements include:

The Tyrosine at position 2: The phenolic side chain is crucial for pressor activity (V1a agonism).

The Phenylalanine at position 3: The aromatic ring contributes to binding at both V1a and V2 receptors.

The Glutamine at position 4: The side chain is involved in hydrogen bonding interactions within the receptor binding pocket.

The basic residue at position 8 (Arginine or Lysine): The positive charge is a critical determinant for high-affinity binding to all vasopressin receptor subtypes.

Molecular modeling and mutagenesis studies of the vasopressin receptors have identified key ligand-binding domains. The extracellular loops and the N-terminal domain of the receptors are thought to be the primary sites of interaction with the cyclic core of Argipressin. The C-terminal tail of the peptide is believed to interact with the transmembrane helices of the receptor, playing a crucial role in receptor activation and G-protein coupling.

Rational Design Principles for Novel Argipressin Analogs with Enhanced Specificity or Modified Biological Activities

The wealth of SAR data has enabled the rational design of novel Argipressin analogs with tailored pharmacological profiles. Key design principles include:

Modulating Receptor Selectivity: By making specific substitutions at key positions, it is possible to shift the selectivity of an analog towards a particular receptor subtype. For example, modifications at position 8 (L- to D-amino acid) and deamination at position 1 are classic strategies for achieving V2 selectivity.

Enhancing Potency: Introducing conformational constraints, such as through cyclization or the use of non-natural amino acids, can pre-organize the peptide into a bioactive conformation, leading to increased potency.

Improving Pharmacokinetic Properties: Modifications that increase resistance to enzymatic degradation, such as N-methylation or the introduction of D-amino acids, can prolong the half-life of the peptide.

Developing Agonists and Antagonists: Subtle structural changes can convert an agonist into an antagonist. For example, modifications at the N-terminus and position 2 have been shown to yield potent V1a antagonists.

In the context of a hypothetical "Argipressin, ser-ala-" analog, the specific positions of the serine and alanine substitutions would be critical in determining its pharmacological profile. Based on the established SAR principles, a substitution of Phenylalanine at position 3 with serine would likely decrease affinity for all receptor subtypes due to the loss of the aromatic side chain. An alanine substitution at position 4, replacing Glutamine, might be better tolerated, though a decrease in V2 receptor activity could be expected. The combination of these substitutions would likely result in an analog with significantly altered and potentially reduced biological activity compared to the parent Argipressin molecule.

Table 2: Selected Argipressin Analogs and their Receptor Selectivity/Activity

| Analog | Key Modification(s) | Primary Activity | Receptor Selectivity |

| Argipressin (AVP) | - | Agonist | V1a ≈ V2 > V1b |

| Desmopressin (dDAVP) | Deamination of Cys¹, D-Arg⁸ | Agonist | V2 >> V1a |

| Terlipressin | N-terminal glycyl extension, Lys⁸ | Prodrug, Agonist | V1a > V2 |

| [Sar⁷]AVP | Sarcosine at position 7 | Agonist | V2 selective |

| d(CH₂)₅[Tyr(Me)²]AVP | N-terminal modification, Methylated Tyr² | Antagonist | V1a selective |

Advanced Analytical Methodologies for Comprehensive Argipressin Analog Characterization

High-Resolution Mass Spectrometry (MS) for Peptide Analysis

High-resolution mass spectrometry stands as a cornerstone for the detailed molecular analysis of peptide analogs like "Argipressin, ser-ala-". It provides precise mass measurements, enabling the confirmation of the primary sequence and the identification of any modifications or impurities.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques crucial for the analysis of biomolecules such as peptides. youtube.com ESI-MS is particularly well-suited for analyzing peptides directly from a liquid phase, often coupled with liquid chromatography. uab.edu It typically produces multiply charged ions, which allows for the analysis of high-mass molecules on mass analyzers with a lower mass-to-charge (m/z) range. For a hypothetical "Argipressin, ser-ala-" analog, ESI-MS would be instrumental in confirming its molecular weight.

MALDI-MS, on the other hand, involves co-crystallizing the peptide with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte, typically as singly charged ions. youtube.com This technique is known for its high sensitivity and tolerance to buffers and salts, making it a rapid and robust method for determining the molecular weight of peptides. researchgate.net The choice of matrix is critical; for instance, 2,5-dihydroxybenzoic acid (DHB) has been shown to be effective for the analysis of peptides that lack basic residues. nih.gov In the analysis of argipressin (B549350) and its analogs, MALDI-MS is a powerful tool for fingerprinting peptide mixtures resulting from enzymatic digests. nih.gov

| Compound | Amino Acid Sequence | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|---|

| Argipressin | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂ | C₄₆H₆₅N₁₅O₁₂S₂ | 1083.4379 |

| Argipressin, ser-ala- (hypothetical) | Ser-Ala-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂ | C₅₂H₇₅N₁₇O₁₅S₂ | 1241.5064 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Peptide Mapping and Fragmentation Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for definitive sequence confirmation and impurity identification in peptide pharmaceuticals. youtube.com This technique allows for the separation of complex peptide mixtures prior to their introduction into the mass spectrometer. dshs-koeln.de For "Argipressin, ser-ala-," LC-MS/MS would be employed to perform peptide mapping, a process that involves the enzymatic digestion of the peptide followed by the analysis of the resulting fragments. youtube.com

High-resolution mass spectrometers, such as the Orbitrap, are often used in these analyses to provide accurate mass measurements of both the precursor and fragment ions. nih.gov Fragmentation techniques like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are used to break the peptide backbone at specific bonds, generating a series of b- and y-ions. The mass differences between these fragment ions correspond to individual amino acid residues, allowing for the de novo sequencing of the peptide and the precise localization of any modifications. uab.edu A study on argipressin identified several impurities using LC/HRMS, including deamidation products and amino acid deletion impurities. nih.gov

| Precursor Ion (m/z) | Fragment Ion Type | Fragment Ion (m/z) | Corresponding Amino Acid Sequence |

|---|---|---|---|

| 621.25 (doubly charged) | y1 | 175.12 | Arg |

| b2 | 203.11 | Ser-Ala | |

| y2 | 272.17 | Pro-Arg | |

| b3 | 306.15 | Ser-Ala-Cys |

Peptidomics Approaches for Global Analysis of Peptide Forms

Peptidomics involves the comprehensive analysis of all peptides in a biological sample. nih.gov While typically applied to endogenous peptides, the principles of peptidomics are highly relevant to the characterization of synthetic peptides and their related impurities. This approach utilizes advanced separation techniques coupled with high-resolution mass spectrometry to create a global profile of all peptide forms present in a sample. nih.gov For a synthetic product like "Argipressin, ser-ala-," a peptidomics workflow would aim to identify and quantify not only the target peptide but also any synthesis-related impurities, degradation products, or unexpected modifications. This requires sophisticated data analysis to differentiate between various peptide species. bohrium.com

Chromatographic Separation Techniques for Purity and Heterogeneity Assessment

Chromatographic techniques are indispensable for assessing the purity and heterogeneity of synthetic peptides. They separate molecules based on their physicochemical properties, allowing for the quantification of the target peptide and the detection of any contaminants.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for analyzing the purity of synthetic peptides. altabioscience.com The separation is based on the hydrophobic character of the peptides, using a nonpolar stationary phase and a polar mobile phase. A gradient of increasing organic solvent concentration is typically used to elute the peptides from the column. The purity is determined by the relative area of the main peak in the chromatogram. researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (sub-2 µm), which provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. chromatographytoday.com This enhanced resolution is particularly beneficial for separating closely related peptide impurities that might co-elute in a standard HPLC separation. waters.com For "Argipressin, ser-ala-," UHPLC would be the preferred method for accurate purity assessment and the detection of any subtle heterogeneities. mdpi.com

| Parameter | RP-HPLC | UHPLC |

|---|---|---|

| Particle Size | 3-5 µm | <2 µm |

| Peak Capacity | Lower | Higher |

| Analysis Time | Longer (e.g., >30 min) | Shorter (e.g., <15 min) |

| Resolution | Good | Excellent |

Spectroscopic Techniques for Detailed Structural and Conformational Insights

Spectroscopic methods are indispensable for elucidating the intricate structural features of peptide analogues. These techniques probe various aspects of molecular structure, from atomic connectivity to secondary and tertiary folding and vibrational characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the high-resolution three-dimensional structure of peptides like Argipressin, ser-ala- in a solution state, which closely mimics their physiological environment. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information on atomic-level conformation and molecular dynamics.

For a peptide such as Argipressin, ser-ala-, multi-dimensional NMR experiments, including 2D Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed. nih.gov

COSY and TOCSY experiments are used to assign the proton resonances to specific amino acid residues in the peptide sequence.

NOESY experiments detect protons that are close in space (typically < 5 Å), providing crucial distance constraints for structure calculation. nih.gov The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.

Coupling constants (J-couplings) , derived from high-resolution 1D or 2D spectra, provide information about dihedral angles within the peptide backbone and side chains.

Chemical shifts , particularly of the α-protons, are sensitive to the local secondary structure. nih.gov

These experimentally derived constraints (distance and dihedral angle) are then used as inputs for molecular dynamics and energy minimization calculations to generate a family of 3D structures consistent with the NMR data. nih.govnih.gov Studies on Arginine Vasopressin and its analogues have shown that the cyclic part of the molecule often contains a β-turn structure, a feature that would be precisely characterized by NMR for Argipressin, ser-ala-. nih.govnih.gov The flexibility of the acyclic tail portion of the molecule can also be assessed by analyzing NMR relaxation parameters. nih.gov

| Parameter | Experimental Technique | Information Derived for Argipressin, ser-ala- Structure |

| Proton Chemical Shifts | 1D and 2D NMR (COSY, TOCSY) | Identification of amino acid spin systems and assignment of resonances. |

| Nuclear Overhauser Effects (NOEs) | 2D NOESY | Interproton distance constraints (< 5 Å) for 3D structure calculation. |

| Scalar Coupling Constants (J) | 1D and 2D NMR (COSY) | Dihedral angle constraints for defining backbone and side-chain torsion angles. |

| Temperature Coefficients | 1D NMR at various temperatures | Identification of protons involved in intramolecular hydrogen bonds. |

| Relaxation Parameters (T1, T2) | Relaxation-edited NMR experiments | Information on molecular dynamics and flexibility of different parts of the peptide. |

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. nih.gov The resulting CD spectrum provides a signature of the peptide's secondary structural elements, including α-helices, β-sheets, β-turns, and random coil conformations. einsteinmed.edursc.org

CD spectroscopy is also highly effective for monitoring conformational changes. By recording spectra under different conditions (e.g., varying pH, temperature, or solvent), one can observe shifts in the peptide's secondary structure. nih.govnih.gov For instance, the transition from an aqueous solution to a more hydrophobic environment can induce conformational ordering, which would be reflected as a change in the CD spectrum. This is crucial for understanding how the local environment might influence the peptide's active conformation.

| Wavelength Region | Key Chromophore | Structural Interpretation for Argipressin, ser-ala- |

| Far-UV (190-250 nm) | Peptide Backbone Amide Bonds | Provides estimates of secondary structure content (β-turns, random coil). |

| Near-UV (250-350 nm) | Aromatic Amino Acid Side Chains (Tyr, Phe) | Probes the local environment and tertiary structure around aromatic residues. nih.gov |

| Disulfide Bond (~290 nm) | Cystine Disulfide Bridge | A weak negative band can provide information on the conformation of the cyclic portion. nih.gov |

FTIR and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about a molecule's chemical bonds and structure. ksu.edu.saedinst.com Both methods probe the vibrational energy levels of a molecule, but they operate on different principles and have different selection rules. edinst.comstellarnet.us

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations that induce a change in the dipole moment. ksu.edu.sa

Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser), where the scattered photons have lost or gained energy corresponding to the molecule's vibrational modes. This technique is sensitive to vibrations that cause a change in the polarizability of the molecule. stellarnet.us

For peptide analysis, the Amide I band (1600-1700 cm⁻¹) is particularly informative in both FTIR and Raman spectra. The exact frequency of the Amide I band, which arises mainly from the C=O stretching vibration of the peptide backbone, is highly sensitive to the secondary structure. mdpi.com For example, β-turns, β-sheets, and random coils all have characteristic Amide I frequencies.

These techniques are also powerful for studying hydrogen bonding. The formation of intramolecular hydrogen bonds, which are critical for stabilizing the folded structure of Argipressin, ser-ala-, leads to predictable shifts in the vibrational frequencies of the involved groups (e.g., N-H and C=O). By analyzing these shifts, the strength and pattern of hydrogen bonding can be inferred.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Information for Argipressin, ser-ala- |

| Amide I (C=O stretch) | 1600 - 1700 | Sensitive to secondary structure (β-turns, random coil). |

| Amide II (N-H bend, C-N stretch) | 1510 - 1580 | Also sensitive to secondary structure and hydrogen bonding. |

| Amide III | 1220 - 1300 | Complex mode, provides complementary structural information. |

| S-S Stretch (Disulfide) | 500 - 550 (Raman) | Conformation of the disulfide bridge. |

| Aromatic Ring Modes (Tyr, Phe) | Various | Probes the environment of the aromatic side chains. |

Biophysical Methods for Macromolecular Interactions and Assembly

Analytical Ultracentrifugation (AUC) is a first-principles method for characterizing macromolecules and their interactions in solution. nih.govnih.gov By subjecting a sample to a strong centrifugal field and monitoring its sedimentation behavior over time, AUC can provide information on molecular weight, shape, and association state without interacting with a matrix or surface. nih.govddtjournal.com

Two complementary AUC experiments are particularly useful for studying the self-association of Argipressin, ser-ala-:

Sedimentation Velocity (SV) : The sample is subjected to a high centrifugal force, and the rate at which the molecules sediment is monitored. beckman.com This provides the sedimentation coefficient (s), which is related to the molecule's mass and frictional ratio (shape). An SV experiment can resolve different species in a mixture, making it ideal for detecting the presence of dimers, trimers, or higher-order oligomers in equilibrium with the monomer. beckman.com

Sedimentation Equilibrium (SE) : The sample is spun at a lower speed until the process of sedimentation is balanced by diffusion, establishing a stable concentration gradient. nih.gov Analyzing this gradient allows for the direct determination of the weight-averaged molecular weight of the species in solution. By performing SE experiments at multiple concentrations, one can accurately determine the stoichiometry and equilibrium constants (Kd) of self-association.

| AUC Experiment | Primary Parameter Measured | Information Derived for Argipressin, ser-ala- |

| Sedimentation Velocity (SV) | Sedimentation Coefficient (s) | Distribution of oligomeric states (monomer, dimer, etc.); information on molecular shape. |

| Sedimentation Equilibrium (SE) | Molar Mass (M) | Weight-averaged molar mass; determination of self-association model and equilibrium constants. |

Light scattering techniques are non-invasive methods that provide information about the size and molecular weight of particles in solution. nih.gov

Static Light Scattering (SLS) measures the time-averaged intensity of light scattered by a solution of macromolecules. beckman.it The intensity of scattered light is proportional to both the concentration and the weight-averaged molecular weight (Mw) of the particles. embl-hamburg.deembl-hamburg.de By measuring the scattering intensity at various concentrations, SLS can be used to accurately determine the Mw of Argipressin, ser-ala- and provide information on its thermodynamic interactions with the solvent via the second virial coefficient. embl-hamburg.de

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), measures the time-dependent fluctuations in the scattered light intensity. nih.gov These fluctuations are caused by the Brownian motion of the particles in solution. Analysis of these fluctuations yields the translational diffusion coefficient, which can be used to calculate the hydrodynamic radius (Rh) of the peptide via the Stokes-Einstein equation. embl-hamburg.de DLS is particularly sensitive to the presence of small amounts of large aggregates and is often used to assess the homogeneity and colloidal stability of a peptide solution.

When coupled with a size-exclusion chromatography system (SEC-MALS), these techniques can provide the molecular weight and size distribution of every species eluting from the column.

| Technique | Primary Parameter Measured | Information Derived for Argipressin, ser-ala- |

| Static Light Scattering (SLS) | Weight-Averaged Molecular Weight (Mw) | Absolute molecular weight determination; detection of oligomerization. unchainedlabs.com |

| Dynamic Light Scattering (DLS) | Hydrodynamic Radius (Rh) | Measurement of the effective size of the solvated peptide; detection of aggregation. unchainedlabs.com |

Computational Modeling and Simulation Approaches in Argipressin Analog Research

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a cornerstone of computational peptide research, allowing scientists to observe the motion of a peptide over time by solving Newton's equations of motion for every atom in the system. For a flexible peptide like an Argipressin (B549350) analog, MD simulations are essential for exploring its vast conformational space—the collection of all possible three-dimensional shapes the peptide can adopt. This exploration is fundamental to understanding how the peptide behaves in solution and how it recognizes and binds to its target receptor. nih.gov

The accuracy of an MD simulation is heavily dependent on the force field used, which is a set of mathematical functions and parameters that describe the potential energy of the system's atoms. acs.org Two primary types of force fields are employed in the study of Argipressin analogs:

All-Atom (AA) Force Fields: These models explicitly represent every atom in the system, including hydrogen atoms. Force fields like AMBER, CHARMM, and OPLS-AA provide a high level of detail and are well-suited for studying specific interactions, such as hydrogen bonds and salt bridges, that govern peptide structure and peptide-receptor recognition. mdpi.comnih.gov However, their high computational cost limits the timescale of simulations, often to microseconds.

Coarse-Grained (CG) Force Fields: To access longer timescales relevant to large conformational changes or protein folding, CG models like MARTINI and SIRAH simplify the system by grouping several atoms into single "beads" or interaction sites. mdpi.comnih.gov This reduction in the number of particles allows for simulations that can span milliseconds or longer. nih.gov While CG simulations sacrifice atomic detail, they are highly effective for observing large-scale phenomena, such as the initial association of a peptide with a cell membrane or its receptor. nih.govd-nb.info

Hybrid AA/CG models offer a compromise, treating a critical region of interest (like the peptide-receptor binding site) with all-atom detail while the rest of the system is modeled at a coarse-grained level, balancing accuracy with computational efficiency. nih.gov

Table 1: Comparison of All-Atom and Coarse-Grained Force Fields in Peptide Simulation

| Feature | All-Atom (AA) Force Fields | Coarse-Grained (CG) Force Fields |

|---|---|---|

| Resolution | Explicit representation of all atoms. | Groups of atoms represented as single beads. |

| Typical Force Fields | AMBER, CHARMM, GROMOS, OPLS-AA. | MARTINI, SIRAH. |

| Accuracy | High; captures fine details of atomic interactions. | Lower; sacrifices atomic detail for computational speed. |

| Computational Cost | High; limits simulation timescales (ns to µs). | Low; allows for longer timescales (µs to ms). |

| Primary Application | Detailed analysis of binding sites, hydrogen bonds, and short-range dynamics. | Study of large-scale conformational changes, protein folding, and self-assembly. |

Standard MD simulations can sometimes get trapped in local energy minima, failing to adequately sample the full conformational landscape of a flexible peptide. researchgate.net To overcome this limitation, enhanced sampling methodologies are employed to accelerate the exploration of different peptide shapes. These methods are crucial for obtaining a convergent picture of the conformational preferences of Argipressin analogs. aip.orgaps.org

Common techniques include:

Replica-Exchange MD (REMD): Multiple simulations of the system (replicas) are run in parallel at different temperatures. Periodically, the coordinates of replicas at different temperatures are swapped. The higher temperatures allow the peptide to easily cross high energy barriers, and the subsequent exchange with lower-temperature replicas ensures that the canonical distribution of conformations is sampled correctly. dntb.gov.uapnas.org

Metadynamics: This method discourages the simulation from revisiting previously explored conformations by adding a history-dependent biasing potential to the system's energy landscape. portlandpress.comresearchgate.net This "fills up" energy wells, pushing the simulation to explore new regions of the conformational space and reconstruct the underlying free energy surface. portlandpress.com

Gaussian Accelerated MD (GaMD): GaMD works by adding a harmonic boost potential to the system's potential energy, effectively smoothing the energy landscape and lowering the barriers between different states, which accelerates conformational transitions. researchgate.net

Peptide-Protein Docking and Binding Pose Prediction for Argipressin-Receptor Complexes

Peptide-protein docking is a computational technique used to predict the preferred orientation and conformation (the "binding pose") of a peptide when it binds to its receptor. nih.gov For an Argipressin analog, docking simulations are used to model its interaction with vasopressin receptors like the V2 receptor (V2R). nih.govmui.ac.ir These models are critical for generating hypotheses about which amino acid residues are key for binding and activation. researchgate.net

The process typically involves generating a large number of possible binding poses and then using a scoring function to rank them. Studies on AVP and its analogs have used docking to identify key interactions within the receptor's binding pocket. nih.govnih.gov For instance, simulations have revealed how the peptide's N-terminal region may interact with hydrophobic areas deep within the receptor cavity, while specific residues like Arg8 form crucial electrostatic interactions. researchgate.netbiorxiv.org In cases where the receptor structure is unknown, it can be modeled using ab initio or homology modeling approaches before docking is performed. nih.govmui.ac.ir

Table 2: Illustrative Docking Results for an Argipressin Analog at the V2 Receptor

| Parameter | Predicted Value/Residues | Significance |

|---|---|---|

| Binding Energy Score (kcal/mol) | -9.5 | A lower score indicates a more favorable predicted binding interaction. |

| Key Interacting Receptor Residues | W293, W296, D297, A300 | These residues are predicted to form critical hydrogen bonds or hydrophobic contacts with the peptide. nih.govresearchgate.net |

| Key Interacting Peptide Residues | Tyr2, Phe3, Arg8 | These peptide residues are predicted to be essential for receptor recognition and binding affinity. biorxiv.org |

| Predicted Interaction Types | Hydrogen bonding, hydrophobic interactions, salt bridge | A combination of forces stabilizes the peptide in the binding pocket. |

Free Energy Perturbation and Umbrella Sampling for Ligand Binding Energetics

While docking provides a qualitative assessment of binding, more rigorous methods are needed to quantitatively predict the binding affinity. Free energy calculations aim to compute the binding free energy (ΔG), which is directly related to the ligand's dissociation constant (Kd). aps.org

Two powerful methods for this are:

Free Energy Perturbation (FEP): This "alchemical" method calculates the free energy difference between two states (e.g., a ligand in solution and a ligand bound to a protein) by computationally "transforming" one molecule into another over a series of non-physical intermediate steps. FEP is particularly useful for predicting the change in binding affinity resulting from a small modification to the peptide, such as a single amino acid substitution. nih.govnih.gov

Umbrella Sampling: This method is used to calculate the free energy profile, or potential of mean force (PMF), along a specific reaction coordinate, such as the distance between the peptide and its receptor. nih.gov The simulation is divided into a series of "windows" along this path, and a biasing potential is applied in each window to ensure adequate sampling. The results from all windows are then combined to reconstruct the full free energy landscape of the binding or unbinding process. osu.eduresearchgate.net

These methods are computationally intensive but provide a much more accurate estimation of binding energetics than docking scores alone. rsc.orgnih.gov

Kinetic Network Models for Unraveling Conformational Transition Pathways

To understand the dynamics of how an Argipressin analog transitions between different conformational states or between its unbound and bound forms, researchers use kinetic network models. core.ac.uk The most common approach is the construction of a Markov State Model (MSM) . nih.govfoldingathome.org

An MSM is built from a large number of short MD simulations. pnas.org The process involves:

Clustering: The vast number of conformations sampled in the simulations are grouped into a smaller number of discrete, structurally similar states. acs.org

Transition Matrix Construction: The probability of transitioning between any two states in a given time interval is calculated. nih.gov

Model Analysis: The resulting model provides a map of the major conformational states, the transition pathways between them, and the timescales of these transitions. acs.orgnih.gov

For Argipressin analogs, MSMs can reveal the existence of metastable intermediate states along the binding pathway and calculate the rates of association and dissociation with the receptor, providing a complete kinetic and thermodynamic picture of the binding process. pnas.orgkavrakilab.org

Integration of Machine Learning and Artificial Intelligence for Predictive Peptide Design

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming peptide research and drug discovery. karger.com In the context of Argipressin analogs, these technologies are being applied in several ways:

Predicting Peptide-Receptor Interactions: ML models, particularly deep learning approaches, can be trained on existing data of peptide sequences and their corresponding receptor affinities to predict binding for new, uncharacterized peptides. karger.comoup.com This can rapidly screen large virtual libraries of potential analogs.

Generative Models for Peptide Design: AI can be used to design entirely new peptide sequences with desired properties. biorxiv.org For example, a generative model could be tasked with creating novel Argipressin analogs predicted to have high selectivity and agonist activity for a specific vasopressin receptor subtype. biorxiv.org

Improving Simulations: ML is being used to develop more accurate force fields and to enhance the analysis of complex MD simulation data, helping to identify the most important features that govern peptide function. nih.gov

In Vitro and Ex Vivo Research Models for Functional and Mechanistic Studies of Argipressin Analogs

Advanced Cell-Based Assay Systems

Cell-based assays are fundamental in the initial characterization of Argipressin (B549350) analogs, providing a controlled environment to study specific molecular interactions and cellular responses.

Receptor Expressing Cell Lines for Pharmacological Characterization

While Argipressin, ser-ala- has been identified as a vasopressin receptor agonist, detailed pharmacological characterization in specific receptor-expressing cell lines is not extensively documented in publicly available literature. google.com Such cell lines, genetically engineered to express specific vasopressin receptor subtypes (e.g., V1a, V1b, V2), are crucial for determining binding affinities, receptor selectivity, and functional potencies of novel analogs. google.com Binding assays in these systems would typically quantify the affinity of Argipressin, ser-ala- for each receptor subtype, providing key insights into its potential physiological roles.

Neurosecretory Cell Models for Peptide Release and Processing Studies

There is currently a lack of available research specifically investigating the effects of Argipressin, ser-ala- on neurosecretory cell models. These models are vital for studying the regulation of peptide hormone synthesis, processing, and release from neuronal cells, and could provide valuable information on how this analog might influence neuroendocrine systems.

Primary Neuronal and Glial Cell Cultures for Neuromodulatory Effects

Specific studies on the neuromodulatory effects of Argipressin, ser-ala- in primary neuronal and glial cell cultures have not been identified in the existing literature. These culture systems are essential for examining the direct actions of peptides on neuronal excitability, synaptic transmission, and glial cell function, which are key components of the central actions of Argipressin and its analogs.

Organotypic and Tissue-Based Ex Vivo Models

Ex vivo models, utilizing isolated tissues and organs, offer a more integrated system to study the physiological effects of Argipressin analogs in a context that preserves local cellular architecture and signaling pathways.

Isolated Tissue Preparations for Contractility and Secretion Studies

Argipressin, ser-ala- has been evaluated for its vasoconstrictive properties using isolated rat tail artery preparations. researchgate.netresearchgate.netmug.edu.plmug.edu.pl In these studies, the analog demonstrated a lower constrictory potency when compared to native Arginine-Vasopressin (AVP). researchgate.netresearchgate.net However, a significant finding was the complex interaction observed when Argipressin, ser-ala- was co-administered with AVP. researchgate.netresearchgate.net The nature of this interaction was found to be dependent on the concentrations of both the analog and the native hormone, indicating a nuanced interplay at the vascular smooth muscle receptors. researchgate.net

| Parameter | Observation | Model |

| Constrictory Potency | Lower than native Arginine-Vasopressin (AVP) | Isolated Rat Tail Artery |

| Interaction with AVP | Strong interaction, with the net effect being complex and concentration-dependent. | Isolated Rat Tail Artery |

Ussing Chamber and Everted Sac Models for Epithelial Transport and Permeability

The effects of Argipressin, ser-ala- on epithelial transport have been investigated using the frog skin model, a classic ex vivo system for studying ion and water transport that is analogous to the mammalian kidney collecting duct. sav.sk In these experiments, Argipressin, ser-ala- was shown to stimulate sodium transport across the epithelium, as evidenced by an increase in the short-circuit current and the transepithelial potential difference. sav.sk

The natriferic (sodium-transporting) activity of Argipressin, ser-ala- was found to be comparable to that of native AVP, although it required higher concentrations to elicit a significant response. sav.sk Specifically, concentrations between 10⁻⁶ and 10⁻⁵ mol/L were needed for Argipressin, ser-ala- to significantly increase the short-circuit current. sav.sk In other studies focusing on osmotic water flux, it was noted that Argipressin, ser-ala- stimulated this process to a similar extent as AVP, but at concentrations 200 times higher than the native hormone. researchgate.net

| Model | Parameter Measured | Effective Concentration of Argipressin, ser-ala- | Observation |

| Frog Skin Epithelium | Short-Circuit Current (Isc) | 10⁻⁶ to 10⁻⁵ mol/L | Significant increase, indicating stimulation of sodium transport. sav.sk |

| Frog Skin Epithelium | Transepithelial Potential Difference (Voc) | 10⁻⁶ to 10⁻⁵ mol/L | Significant increase, parallel to the change in Isc. sav.sk |

| Not Specified | Osmotic Water Flux | 200x higher than AVP | Stimulated to the same extent as AVP. researchgate.net |

These findings suggest that the N-terminal extension with serine and alanine (B10760859) residues modifies the potency of the peptide while retaining its ability to interact with the receptors mediating epithelial transport.

Micro-Engineered Organ-on-a-Chip Systems for Reconstituting Physiological Barriers

Micro-engineered organ-on-a-chip (OoC) systems represent a significant advancement in in vitro modeling, offering a more physiologically relevant environment compared to traditional static cell cultures. nih.gov These devices are essentially microfluidic cell culture systems that recapitulate the structural architecture, cell-cell interactions, and mechanical microenvironments of living organs. nih.govmdpi.com By culturing living cells within micro-engineered channels, OoC platforms can simulate the complex functions of human organs and are particularly well-suited for reconstituting physiological barriers. nih.govnih.gov This technology provides an innovative alternative to conventional cell culture and animal models for studying the interaction of therapeutic compounds, such as Argipressin analogs, with these critical interfaces. nih.govdynamic42.com

The primary advantage of OoC systems in barrier research lies in their ability to co-culture multiple cell types in a 3D arrangement that mimics the in vivo state, while also incorporating physiological stimuli like fluid flow and mechanical strain. nih.govutwente.nl For instance, a blood-brain barrier (BBB) on-a-chip typically consists of two parallel microchannels separated by a porous membrane. Brain endothelial cells are cultured in the upper 'vascular' channel, while astrocytes and pericytes are cultured in the lower 'brain' channel, recreating the crucial neurovascular unit. utwente.nldarwin-microfluidics.com The application of fluid flow in the vascular channel simulates blood flow, generating shear stress that is essential for inducing the tight barrier function characteristic of the BBB. utwente.nl

Similarly, gut-on-a-chip models have been developed to study intestinal barrier function, drug absorption, and metabolism. mdpi.com These models often feature human intestinal epithelial cells (like Caco-2) cultured on a porous membrane, forming a polarized monolayer that is exposed to fluid flow on the apical side to mimic luminal contents and peristalsis-like mechanical deformations. mdpi.com Such systems allow for detailed investigation into the transport and stability of peptide drugs, like Argipressin analogs, across the intestinal wall.

Key parameters can be monitored in real-time within these systems to quantify barrier integrity and the permeability of compounds. Trans-Epithelial Electrical Resistance (TEER) is a non-invasive method used to measure the electrical resistance across a cellular monolayer, providing a quantitative index of barrier tightness. darwin-microfluidics.comrsc.org A higher TEER value generally indicates a more intact and less permeable barrier. darwin-microfluidics.com The permeability of specific molecules, including Argipressin analogs, can be precisely calculated by introducing the compound into one channel and measuring its rate of transport into the adjacent channel over time.

The table below summarizes various OoC models used to reconstitute physiological barriers, highlighting their relevance for functional and mechanistic studies of peptide analogs.

| Organ-on-a-Chip Model | Physiological Barrier Reconstituted | Key Cell Types | Physiological Stimuli | Relevance for Argipressin Analog Studies |

|---|---|---|---|---|

| Blood-Brain Barrier (BBB)-on-a-Chip | Blood-Brain Barrier | Brain Endothelial Cells, Astrocytes, Pericytes | Fluid Shear Stress | Assessing CNS penetration and effects on neurovascular unit integrity. |

| Gut-on-a-Chip | Gastrointestinal Epithelium | Intestinal Epithelial Cells (e.g., Caco-2), Goblet Cells | Fluid Flow, Mechanical Strain (Peristalsis) | Evaluating oral absorption, transepithelial transport, and local metabolism. |

| Lung-on-a-Chip | Alveolar-Capillary Barrier | Alveolar Epithelial Cells, Pulmonary Endothelial Cells | Fluid Flow, Cyclic Strain (Breathing) | Investigating pulmonary absorption and transport following inhalation. |

| Kidney-on-a-Chip | Glomerular Filtration Barrier / Proximal Tubule | Podocytes, Glomerular Endothelial Cells / Proximal Tubule Epithelial Cells | Fluid Shear Stress | Studying renal clearance, reabsorption, and potential nephrotoxicity. |

Bioaccessibility and Biostability Assessment in Simulated Biological Environments (e.g., Gastrointestinal Fluids)

The therapeutic potential of orally administered peptide-based drugs, including Argipressin analogs, is often limited by their low bioaccessibility and biostability within the gastrointestinal (GI) tract. nih.gov Bioaccessibility refers to the fraction of the peptide that is released from its formulation and becomes available for absorption, while biostability is its resistance to enzymatic and chemical degradation. Assessing these parameters is crucial in the preclinical development of Argipressin analogs intended for oral delivery.

In vitro models that simulate the physiological conditions of the human digestive system are widely used for this purpose. These models typically involve sequential incubation of the peptide in simulated gastric fluid (SGF) followed by simulated intestinal fluid (SIF). SGF is formulated to have a low pH (around 1.2-3.0) and contains pepsin, the primary proteolytic enzyme in the stomach. SIF has a more neutral pH (around 6.8-7.4) and contains a mixture of pancreatic enzymes, such as trypsin and chymotrypsin, as well as bile salts to mimic the environment of the small intestine. nih.gov

Studies on Arginine Vasopressin (AVP) and its analogs have demonstrated significant susceptibility to degradation in these simulated environments. nih.gov The peptide bonds within the AVP molecule are targets for various peptidases present in the GI lumen. capes.gov.br For example, research using in vitro models of the ileum has shown that AVP is rapidly metabolized by trypsin and carboxypeptidase-like enzymes. capes.gov.br This enzymatic action results in the cleavage of the peptide chain, leading to the formation of inactive metabolites and a subsequent loss of biological activity. capes.gov.br

The degradation process can be meticulously tracked using techniques like High-Performance Liquid Chromatography (HPLC) to separate and quantify the parent peptide and its breakdown products over time. This allows for the determination of the peptide's half-life in a given simulated fluid and the identification of its primary metabolites. Research on other bioactive peptides has shown that while some are completely degraded, others may be partially hydrolyzed into smaller, still-active fragments. nih.govresearchgate.net For Argipressin analogs, understanding these degradation pathways is essential for designing next-generation molecules with enhanced stability, for instance, through chemical modifications like N-methylation or the substitution of amino acids to protect cleavage sites. nih.gov

The following table details the findings from representative in vitro studies on the gastrointestinal stability of vasopressin and other peptides, illustrating the common challenges faced by this class of compounds.

| Peptide Studied | Simulated Environment | Key Enzymes Present | Observed Degradation / Metabolism | Key Metabolites Formed |

|---|---|---|---|---|

| Arginine Vasopressin (AVP) | Ileal Lumen Fluid (in vitro) | Trypsin, Carboxypeptidase-like enzymes | Rapid metabolism and cleavage of the peptide chain. capes.gov.br | Desglycinamide AVP, Pressinoic Acid (P), Pressinoic Acid-Proline (P-Pro). capes.gov.br |

| Ovalbumin-derived Peptides (YAEERYPIL, RADHPFL) | Simulated Gastric Fluid (SGF) & Simulated Intestinal Fluid (SIF) | Pepsin, Pancreatic Proteases (e.g., Trypsin, Chymotrypsin) | Susceptible to proteolytic degradation, leading to decreased ACE-inhibitory activity. nih.gov | YAEER, YPI, RADHP. nih.gov |

| General Peptide Drugs | Gastrointestinal Tract (Simulated) | Peptidases | Generally low stability, leading to poor oral bioavailability. nih.gov | Various smaller peptide fragments and amino acids. |

Comparative and Evolutionary Genomics of the Argipressin Peptide Family

Phylogenetic Analysis of Argipressin (B549350) and Related Nonapeptide Genes Across the Animal Kingdom

Phylogenetic analyses reveal that the Argipressin peptide family is a member of the broader vasopressin/oxytocin (B344502) nonapeptide superfamily, which has an evolutionary history stretching back over 600 million years. researchgate.net The ancestral gene of this superfamily is believed to have been present in the common ancestor of vertebrates and invertebrates. researchgate.netjneurosci.org Evidence from the jawless fish (Agnatha), such as lampreys, which possess a single nonapeptide hormone identified as vasotocin (B1584283), supports the hypothesis that vasotocin is the ancestral form in vertebrates. jneurosci.orgnih.gov

Invertebrates also possess orthologs of this superfamily. For instance, the nematode Caenorhabditis elegans has a vasopressin/oxytocin-like neuropeptide called nematocin, which is involved in gustatory associative learning and reproductive behaviors. nih.govkuleuven.beresearchgate.net Similarly, mollusks like Lymnaea stagnalis have a vasopressin-related peptide known as Lys-conopressin. researchgate.netjneurosci.org Interestingly, while some invertebrates possess a single member of this gene family, the presence of both vasopressin- and oxytocin-related peptides in some invertebrate species suggests that the initial gene duplication may have occurred much earlier in animal evolution than previously thought. jneurosci.org However, many invertebrate lineages appear to have a single gene that combines functions later segregated into the vasopressin and oxytocin lines in vertebrates. researchgate.netjneurosci.org

The Argipressin lineage, characterized by a basic amino acid (typically Arginine) at position 8, is primarily associated with hydromineral balance and blood pressure regulation. wikipedia.orgwikipedia.org The oxytocin-like lineage, which includes peptides like oxytocin, isotocin, and mesotocin, typically has a neutral amino acid at position 8 and is primarily involved in reproductive functions. wikipedia.org The evolutionary tree of this superfamily clearly delineates these two distinct functional branches originating from a common ancestor. researchgate.net

Gene Duplication Events and the Diversification of Peptide Analogs (e.g., Vasotocin, Oxytocin, Isotocin)

Gene duplication is a primary engine of evolutionary innovation, and the Argipressin family is a classic example of this process. The most significant event in the evolution of this family in vertebrates was a gene duplication event that occurred approximately 500 million years ago, in the ancestor of jawed vertebrates (Gnathostomata). researchgate.netjneurosci.orgwikipedia.org This event gave rise to two separate genes from the ancestral vasotocin-like gene: one that retained the vasopressin-like characteristics (the Argipressin line) and another that evolved into the oxytocin-like lineage. researchgate.net

Following this initial duplication, the two gene lineages diversified further in different vertebrate groups, leading to a variety of peptide analogs.

Vasotocin : Considered the ancestral vertebrate peptide, it is found in non-mammalian vertebrates, including fish, amphibians, reptiles, and birds, where it performs both osmoregulatory and reproductive functions. wikipedia.orgnih.gov

Argipressin (Arginine Vasopressin) : The predominant form in most mammals, including humans, specialized for antidiuretic and vasopressor functions. wikipedia.org

Oxytocin : The mammalian counterpart to the Argipressin gene, primarily involved in parturition and lactation. wikipedia.org

Isotocin : The oxytocin-like peptide found in bony fishes. nih.govnih.gov

Mesotocin : The oxytocin-like peptide present in non-eutherian tetrapods like amphibians, reptiles, and birds. nih.gov

The diversification of the corresponding receptor genes also played a critical role. The evolution of the six oxytocin/vasotocin receptor subtypes found in jawed vertebrates is best explained by two rounds of whole-genome duplication (WGD) that occurred early in vertebrate evolution. nih.govnih.gov This expansion of the receptor repertoire allowed for the sub-functionalization and neo-functionalization of the peptide-receptor signaling pathways, contributing to the diverse physiological roles seen today.

Table 1: Diversification of Argipressin Peptide Analogs

| Peptide Name | Typical Vertebrate Group | Lineage | Key Amino Acid at Position 8 |

|---|---|---|---|

| Vasotocin | Non-mammalian vertebrates | Ancestral/Vasopressin-like | Arginine |

| Argipressin | Most mammals | Vasopressin-like | Arginine |

| Lyspressin | Pigs, some marsupials | Vasopressin-like | Lysine (B10760008) |

| Oxytocin | Mammals | Oxytocin-like | Leucine |

| Isotocin | Bony fish | Oxytocin-like | Isoleucine |

| Mesotocin | Amphibians, Reptiles, Birds | Oxytocin-like | Isoleucine |

Conservation and Divergence of Argipressin and Receptor Gene Synteny

Synteny, the conservation of gene order on chromosomes, provides powerful evidence for orthology and evolutionary history. In the case of the Argipressin family, the genes for vasopressin-like and oxytocin-like peptides show remarkable synteny across most vertebrate genomes. The two genes are typically located very close to each other on the same chromosome, often less than 15,000 base pairs apart, and are transcribed in opposite directions. wikipedia.org This conserved linkage is strong evidence that they arose from a tandem gene duplication event. researchgate.net

While this head-to-head arrangement is highly conserved, some exceptions exist. For example, in the fugu (pufferfish), the homologous genes are located farther apart and are transcribed in the same direction, indicating lineage-specific genomic rearrangements. wikipedia.org

The chromosomal regions containing the receptor genes also exhibit conserved synteny. nih.gov Analyses comparing these regions across diverse vertebrate species, from fish to humans, show that the six receptor subtypes arose from an ancestral gene pair that was quadrupled through the two rounds of whole-genome duplication (1R and 2R). nih.govnih.gov Despite subsequent gene losses in various lineages, the conserved synteny of neighboring gene families on the chromosomes bearing the vasopressin/oxytocin receptors provides a clear map of their shared evolutionary origin. nih.govresearchgate.netnews-medical.net

Homology Modeling and Ortholog Identification in Model Organisms

The identification of orthologs in genetically tractable model organisms is crucial for dissecting the function of the Argipressin signaling system.

Caenorhabditis elegans : This nematode possesses a clear ortholog in the form of the neuropeptide nematocin and its receptors, NTR-1 and NTR-2. nih.govkuleuven.beresearchgate.net Studies in C. elegans have revealed an ancient role for this peptide family in modulating sensory processing and behavioral plasticity. nih.govkuleuven.be

Drosophila melanogaster : Interestingly, the fruit fly appears to lack a direct ortholog of the vasopressin/oxytocin gene, suggesting its loss during insect evolution. nih.gov This highlights that while the system is ancient, its presence is not universal across all animal lineages.

Danio rerio (Zebrafish): As a vertebrate, the zebrafish possesses both vasotocin and isotocin, making it an excellent model for studying the distinct and overlapping functions of the two peptide lineages.

Homology modeling is a computational technique used to predict the three-dimensional (3D) structure of a protein based on its amino acid sequence and the known structure of a homologous protein. mdpi.com While high-resolution structures of the nonapeptides themselves are small and flexible, homology modeling has been instrumental in understanding their interaction with their G-protein coupled receptors. For example, 3D homology models of avian vasotocin receptors have been constructed using templates like the opioid receptor to map the binding sites for vasotocin and its antagonists. researchgate.net Such models help to identify the specific amino acid residues in the receptor's transmembrane domains and extracellular loops that are critical for ligand binding and selectivity, providing insights into how structural changes during evolution have fine-tuned these interactions. nih.govnih.gov

Evolutionary Implications for Structure-Function Relationships of Argipressin Analogs

The evolutionary history of the Argipressin family has profound implications for the relationship between the structure of these peptides and their biological functions. The conservation of the nine-amino-acid structure, with a disulfide bridge between cysteines at positions 1 and 6, is a testament to its optimized design for receptor interaction. nih.gov

The primary determinant of functional divergence lies in the amino acid at position 8. A basic residue (Arginine or Lysine) confers higher affinity for vasopressin-type receptors (V1 and V2), which are linked to osmoregulation and vasoconstriction. wikipedia.orgderangedphysiology.com Conversely, a neutral amino acid (like Leucine or Isoleucine) at position 8 results in higher affinity for oxytocin-type receptors, mediating reproductive and social functions. wikipedia.org

However, this functional dichotomy is not absolute, especially in non-mammalian vertebrates. In these animals, vasotocin often exhibits pleiotropy, influencing a wide range of functions including osmoregulation, reproduction, and social behaviors like aggression and pair-bonding. wikipedia.orgnih.gov This suggests that the ancestral peptide had a broad suite of functions that became more specialized in mammals following the gene duplication and subsequent evolution of more specific receptors.

The co-evolution of the ligands and their receptors is a key theme. The expansion of the receptor family through whole-genome duplications allowed for a "division of labor," where different receptor subtypes became specialized to mediate distinct physiological effects. nih.gov This intricate interplay between peptide diversification and receptor evolution has allowed the Argipressin signaling system to be adapted for a vast array of species-specific physiological and behavioral needs, all while retaining its core structural and functional elements over immense evolutionary timescales.

Q & A

Q. How do structural differences between Argipressin, Ser-Ala- and native vasopressin impact clinical translation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.